molecular formula C7H13NO4 B190727 Calystegine B4 CAS No. 184046-85-3

Calystegine B4

Cat. No. B190727
CAS RN: 184046-85-3
M. Wt: 175.18 g/mol
InChI Key: FXFBVZOJVHCEDO-BNWJMWRWSA-N
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Description

Calystegine B4 is a nor-tropane alkaloid . It is a potent competitive inhibitor of human lysosomal β-glucocerebrosidase . The binding orientations of calystegines are changed by the configuration of the hydroxyl groups on the nor-tropane ring .


Synthesis Analysis

Optically active ent-calystegine B4 was prepared in 13 steps from commercially available chiral L-dimethyl tartrate . The synthesis was achieved by the Michael addition and the aldol reaction of nitromethane to form cycloheptanone in a stereoselective manner . Reduction of the nitro group in the presence of Boc 2 O accomplished an efficient conversion to amino cycloheptanone, which readily afforded the desired ent-calystegine B4 .


Molecular Structure Analysis

The molecular formula of Calystegine B4 is C7H13NO4 . It has an average mass of 175.182 Da and a mono-isotopic mass of 175.084457 Da .


Chemical Reactions Analysis

The synthesis of Calystegine B4 involves the Michael addition and the aldol reaction of nitromethane to form cycloheptanone in a stereoselective manner . Reduction of the nitro group in the presence of Boc 2 O leads to an efficient conversion to amino cycloheptanone .


Physical And Chemical Properties Analysis

Calystegine B4 has a density of 1.7±0.1 g/cm3 . Its boiling point is 341.0±42.0 °C at 760 mmHg . It has a molar refractivity of 39.9±0.3 cm3 . It has 5 H bond acceptors and 5 H bond donors .

Scientific Research Applications

Glycosidase Inhibition

Calystegine B4 has been found to be a significant inhibitor of glycosidases . Glycosidases are enzymes that are involved in the breakdown of complex sugars, and their inhibition can be useful in the treatment of carbohydrate-mediated diseases such as diabetes .

Potential Drug for Carbohydrate Mediated Diseases

Due to its glycosidase inhibitory properties, Calystegine B4 is being researched as a potential drug for the treatment of carbohydrate mediated diseases, such as diabetes, cancer, and viral infections (including AIDS) .

Alkaloid Research

Calystegine B4 is a type of alkaloid, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. It’s being used in research related to the synthesis of compounds that selectively inhibit glycosidases .

Plant-Bacterium Relationships

Calystegines, including Calystegine B4, have been implicated in the establishment and maintenance of specific plant-bacterium relationships . This could have implications for agricultural practices and the development of biofertilizers.

Metabolic Activity Improvement

Research has shown that Calystegine B4 can improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . This could have potential applications in the treatment of conditions like diabetes.

Reduction of Oxidative/ER Stress

Calystegine B4 has been found to reduce oxidative and ER stress in human ASCs cells under hyperglycaemic conditions . This could potentially lead to new treatments for diseases caused by oxidative stress.

Inflammation Reduction

Calystegine B4 has been shown to efficiently prevent the hyperglycaemia-mediated inflammatory response . This could have implications for the treatment of inflammatory diseases.

Promotion of the AKT/PI3K/mTOR Pathway

Calystegine B4 has been found to promote the AKT/PI3K/mTOR pathway in human ASCs cells . This pathway is important for cell survival and growth, and its promotion could have potential applications in regenerative medicine.

Mechanism of Action

Target of Action

Calystegine B4 primarily targets β-glucocerebrosidase , a lysosomal enzyme . This enzyme plays a crucial role in the metabolism of glucocerebrosides, and its dysfunction is associated with Gaucher’s disease .

Mode of Action

Calystegine B4 acts as a competitive inhibitor of β-glucocerebrosidase . It binds to the active site of the enzyme, preventing the normal substrate from binding and thus inhibiting the enzyme’s activity . The binding of Calystegine B4 to β-glucocerebrosidase involves favorable van der Waals interactions and hydrogen bonding .

Biochemical Pathways

Calystegine B4 affects several cellular pathways, including apoptosis, oxidative and ER stress, inflammation, and the PI3K/AKT/mTOR metabolic-associated axis . By inhibiting β-glucocerebrosidase, Calystegine B4 can influence these pathways and alter cellular metabolism .

Result of Action

Treatment with Calystegine B4 has been shown to promote cell survival under hyperglycemic conditions . It significantly reduces oxidative stress, mitochondrial dynamics failure, and ER stress, while improving the endogenous cellular antioxidant defenses . Furthermore, Calystegine B4 efficiently prevents the hyperglycemia-mediated inflammatory response .

Action Environment

The action of Calystegine B4 can be influenced by environmental factors such as the presence of hyperglycemia . Under hyperglycemic conditions, Calystegine B4 has been shown to improve the metabolic activity of human adipose-derived stromal stem cells .

Safety and Hazards

Calystegine B4 should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Calystegines, including Calystegine B4, have been found to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under hyperglycaemic conditions . This suggests potential future directions for research into the therapeutic applications of Calystegine B4 .

properties

IUPAC Name

(1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4-,5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFBVZOJVHCEDO-BNWJMWRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C(C(C(C1N2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2([C@H]([C@@H]([C@@H]([C@@H]1N2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317306
Record name Calystegine B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calystegine B4

CAS RN

184046-85-3
Record name Calystegine B4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=184046-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calystegine B4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184046853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calystegine B4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calystegine B4
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q29YLG74LW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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